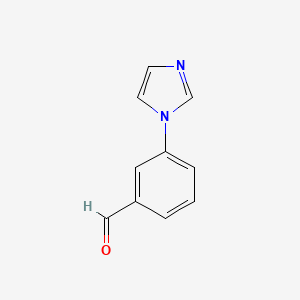

3-(1H-Imidazol-1-yl)benzaldehyde

Description

Overview of Imidazole-Containing Compounds in Modern Chemistry

The imidazole (B134444) nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of chemical compounds. ijaresm.com Its presence is crucial in many areas of chemistry, from biological systems to materials science. mdpi.com

Historical Context and Evolution of Imidazole Chemistry

The history of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, imidazole, from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov Initially named glyoxaline, this synthesis, though often resulting in low yields, is still utilized for creating C-substituted imidazoles. nih.govwikipedia.org The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. nih.gov

Over the decades, the synthesis of imidazole and its derivatives has evolved significantly. Numerous methods have been developed beyond the original Debus synthesis, including the Van Leusen imidazole synthesis from aldimines and tosylmethyl isocyanide (TosMIC), and transition metal-catalyzed approaches using catalysts like copper and palladium. wikipedia.orgnumberanalytics.com These modern methods have improved efficiency, selectivity, and the ability to produce complex, functionalized imidazole derivatives. numberanalytics.com

Significance of Imidazole Moiety in Diverse Chemical Architectures

The imidazole moiety is a privileged structure in chemistry due to its unique electronic and structural properties. It is an amphoteric, polar, and ionizable aromatic compound that can act as both an acid and a base. nih.govvedantu.com This allows it to form stable salts and participate in hydrogen bonding, which can enhance the solubility and bioavailability of molecules in which it is incorporated. vedantu.comnih.gov

The significance of the imidazole ring is highlighted by its presence in essential biological molecules, such as the amino acid histidine, which plays a critical role in enzymatic catalysis and intracellular buffering. mdpi.com The hormone histamine, derived from histidine, is another key biological molecule containing the imidazole ring. lifechemicals.com Furthermore, the imidazole core is found in the structure of purines, which are fundamental components of nucleic acids like DNA. nih.gov

In medicinal chemistry, imidazole derivatives are integral to a wide range of pharmaceuticals, including antifungal agents (e.g., ketoconazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensive medications (e.g., losartan). numberanalytics.comvedantu.com The versatility of the imidazole nucleus has led to the development of compounds with a broad spectrum of biological activities, such as anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov Beyond medicine, imidazoles are used in materials science to create ionic liquids, polymers with high thermal stability, and as ligands for metal-organic frameworks (MOFs). numberanalytics.comlifechemicals.com

Introduction to Benzaldehyde (B42025) Derivatives in Organic Synthesis and Functional Materials

Benzaldehyde derivatives are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with a formyl (-CHO) group. They serve as pivotal intermediates in organic synthesis and as key components in the creation of functional materials.

Reactivity and Versatility of the Aldehyde Functional Group

The aldehyde functional group is one of the most versatile in organic chemistry. Its reactivity is dominated by the carbonyl group (C=O), where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. fiveable.mesolubilityofthings.com This makes it a prime target for nucleophilic attack, leading to a wide array of chemical transformations.

Key reactions involving the aldehyde group include:

Nucleophilic Addition: Aldehydes readily react with nucleophiles like Grignard reagents and organolithium compounds to form secondary alcohols. pressbooks.publibretexts.org

Oxidation: Aldehydes can be easily oxidized to form carboxylic acids. solubilityofthings.com

Reduction: Reduction of aldehydes yields primary alcohols. fiveable.me

Condensation Reactions: They react with amines to form imines (Schiff bases) and with compounds containing active methylene (B1212753) groups in reactions like the aldol (B89426) condensation. solubilityofthings.comlibretexts.org

Compared to ketones, aldehydes are generally more reactive. This is attributed to less steric hindrance around the carbonyl carbon and a greater partial positive charge on the carbonyl carbon, as aldehydes have only one electron-donating alkyl group compared to two in ketones. libretexts.orgchemistrytalk.org

Role of Substituted Benzaldehydes in the Construction of Complex Molecular Systems

Substituted benzaldehydes are crucial building blocks for synthesizing complex molecular architectures. The substituents on the benzene ring can modulate the reactivity of the aldehyde group and introduce additional functionalities. researchgate.net For example, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups increase it.

These derivatives are used in a multitude of synthetic applications:

Pharmaceutical Synthesis: They are precursors to a wide range of drug molecules. For instance, palladium(II) complexes of substituted salicylaldehydes have been studied for their biological profiles. nih.gov

Materials Science: Substituted benzaldehydes are used to create functional materials, including polymers and ligands for catalysis. acs.org

Multi-component Reactions: They are often used in reactions like the Claisen-Schmidt condensation to form chalcones, which are scaffolds for compounds with potential antifungal and antibacterial activities. mdpi.commdpi.com The ability to functionalize arylaldehydes through methods like sequential catalytic C-H functionalization allows for the preparation of complex, multi-substituted benzene molecules. nih.gov

Rationale for Research Focus on 3-(1H-Imidazol-1-yl)benzaldehyde

The scientific interest in this compound stems from its hybrid structure, which combines the versatile reactivity of an aldehyde with the rich coordination chemistry and biological significance of an imidazole ring. This unique combination makes it a highly valuable synthon for creating elaborate molecular structures.

The meta-substitution pattern (the 1,3-relationship between the imidazole and aldehyde groups on the benzene ring) is particularly important. It influences the electronic properties and spatial orientation of the functional groups, which can be exploited in the design of targeted molecules. For example, 1,3-di(1H-imidazol-1-yl)benzene, a related compound, is used extensively as a rigid ligand to construct metal-organic frameworks (MOFs) and other supramolecular structures.

The aldehyde group on this compound provides a reactive handle for a variety of chemical transformations, allowing it to be incorporated into larger molecules through reactions like condensation, oxidation, or reduction. The imidazole moiety, on the other hand, can act as a coordinating ligand for metal ions, a hydrogen bond donor/acceptor, and a key pharmacophore in biologically active compounds. nih.gov

Research on this compound and its isomers, such as 4-(1H-imidazol-1-yl)benzaldehyde, has demonstrated their utility as precursors for synthesizing compounds with potential therapeutic applications, including antifungal, antileishmanial, and antibacterial agents. nih.govtandfonline.com The synthesis of this compound itself can be achieved through methods like the Ullmann condensation, reacting 3-bromobenzaldehyde (B42254) with imidazole in the presence of a copper catalyst. prepchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O | nih.gov |

| Molar Mass | 172.18 g/mol | nih.gov |

| IUPAC Name | 3-imidazol-1-ylbenzaldehyde | nih.gov |

| CAS Number | 127404-22-2 | scbt.com |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=CN=C2)C=O | uni.lu |

Synthesis Data for this compound

| Reactants | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-bromobenzaldehyde, Imidazole | Copper powder | Reflux in water, N₂ atmosphere, 3 days | 54% | prepchem.com |

Unique Structural Features and Their Implications for Chemical Reactivity

The structure of this compound is characterized by the fusion of two key functional groups: a benzaldehyde unit and an imidazole ring linked at the meta-position of the benzene ring. nih.gov This arrangement has significant implications for its chemical behavior.

The Imidazole Moiety: The five-membered imidazole ring contains two nitrogen atoms. One nitrogen is pyrrole-like and is bonded to the benzene ring, while the other is pyridine-like and has a lone pair of electrons available for coordination or hydrogen bonding. This makes the imidazole portion a versatile functional group capable of acting as a ligand for metal ions or as a hydrogen bond acceptor. nih.gov

The Benzaldehyde Moiety: The aldehyde group (-CHO) attached to the benzene ring is a reactive site for various organic transformations. It can readily participate in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, or be converted to other functional groups through oxidation or reduction. mdpi.com For example, a common synthesis route for the compound involves the reaction of 3-bromobenzaldehyde with imidazole, highlighting the reactivity of the aldehyde's parent structure. prepchem.com

Emerging Areas of Interest in the Context of Imidazole-Benzaldehyde Hybrids

The term "hybrid molecule" in medicinal chemistry refers to a single entity that combines two or more pharmacophores to potentially enhance therapeutic efficacy or target multiple biological pathways. nih.gov Imidazole-based structures are considered "privileged scaffolds" in drug discovery due to their presence in numerous biologically active compounds. nih.govresearchgate.net Consequently, hybrids incorporating the imidazole-benzaldehyde framework are being explored in several cutting-edge research areas.

Anticancer Agents: A significant area of investigation is the development of imidazole-benzaldehyde hybrids as anticancer agents. These compounds serve as building blocks for more complex molecules designed to act as multi-kinase inhibitors. mdpi.com For instance, derivatives like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides have shown potent cytotoxic effects against various cancer cell lines by inhibiting key enzymes such as EGFR, HER2, and mTOR. mdpi.com

Antifungal and Antimicrobial Agents: The imidazole core is a well-known pharmacophore in antifungal drugs. Researchers are leveraging the reactivity of the aldehyde group in imidazole-benzaldehydes to synthesize novel compounds with potential antifungal properties. One example is the synthesis of imidazole-containing chalcones from 4-(1H-imidazol-1-yl)benzaldehyde, which are being tested against pathogenic fungi like Aspergillus fumigatus. mdpi.com Furthermore, related 3-(imidazol-1-ylmethyl)indoles have been evaluated as antileishmanial agents. tandfonline.com

Materials Science and Sensing: Beyond medicinal chemistry, imidazole-containing ligands are being used in materials science. For example, they are integral components in the synthesis of luminescent metal-organic frameworks (MOFs). These materials can exhibit selective fluorescence quenching in the presence of specific analytes, such as benzaldehyde and salicylaldehyde, making them promising for the development of chemical sensors. acs.org

Scope and Objectives of the Research Outline

The scope of this article is to provide a concise and scientifically grounded overview of this compound, focusing exclusively on its chemical structure, reactivity, and its role as a precursor in emerging research fields. The primary objective is to highlight the unique structural attributes that drive its chemical utility and to survey the contemporary applications of related hybrid molecules in medicinal chemistry and materials science. This outline deliberately excludes topics such as detailed synthetic procedures, safety profiles, and dosage information to maintain a clear focus on the fundamental chemical and research aspects of the compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazole |

| 3-Bromobenzaldehyde |

| 4-(1H-Imidazol-1-yl)benzaldehyde |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide |

| Chalcone (B49325) |

| 3-(Imidazol-1-ylmethyl)indole |

Structure

3D Structure

Propriétés

IUPAC Name |

3-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTQCZGDVDTRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576321 | |

| Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127404-22-2 | |

| Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127404-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Imidazol 1 Yl Benzaldehyde

Classical Synthetic Routes to N-Arylated Imidazoles and Benzaldehydes

The synthesis of N-arylated imidazoles is a cornerstone of medicinal and materials chemistry, with several robust methods being established over the years. researchgate.net These compounds are recognized for their wide-ranging applications as therapeutic agents, fungicides, and herbicides. researchgate.net

The copper-catalyzed N-arylation of imidazoles, often referred to as the Ullmann condensation or Ullmann-type reaction, is a traditional and widely practiced method for forming the N-aryl bond. acs.orgmdpi.com This approach typically involves the coupling of an aryl halide with an N-H containing heterocycle, like imidazole (B134444), using a stoichiometric or catalytic amount of copper. acs.org The reaction mechanism generally involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. mdpi.com While effective, traditional Ullmann reactions often required harsh conditions, such as high temperatures (150–200 °C) and stoichiometric amounts of copper, which limited the tolerance of certain functional groups. acs.org Modern advancements have led to the development of milder and more efficient catalytic systems.

The efficiency of copper-catalyzed N-arylation is highly dependent on the optimization of reaction parameters. Researchers have found that careful selection of temperature, solvent, and catalyst loading can dramatically improve yields and reaction times. For instance, while some systems require temperatures around 110 °C in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), others have been optimized to proceed at lower temperatures of 80-90 °C to accommodate sensitive functional groups like esters and nitriles. acs.orgmdpi.comtandfonline.comorganic-chemistry.org The use of nano-sized copper catalysts has even enabled reactions at mild temperatures of 50–60 °C in acetonitrile. mdpi.com Catalyst loading is also a critical factor; effective systems can operate with as little as 5 mol% of the copper catalyst. mdpi.comorganic-chemistry.org

| Copper Source | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|

| CuCl₂ | DMF | 110 | 10 | tandfonline.com |

| Cu₂O | NMP/DMSO | 150 | Not Specified | acs.org |

| CuBr | DMSO | Not Specified | 5 | organic-chemistry.org |

| CuI | DMSO | 110 | 5 | mdpi.com |

| Copper Nanoparticles | Acetonitrile | 50-60 | 10 | mdpi.com |

The evolution of the Ullmann reaction has been significantly driven by the introduction of ligands and additives that enhance the catalyst's efficacy and stability. Ligands coordinate to the copper center, facilitating the catalytic cycle and allowing for milder reaction conditions. A variety of ligands have been successfully employed, including phenanthroline derivatives, N-hydroxyimides, and Salen complexes. nih.govcapes.gov.brscirp.org For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has proven to be a highly efficient ligand for the coupling of imidazoles with both aryl iodides and bromides under mild conditions. acs.orgacs.orgorganic-chemistry.org The addition of poly(ethylene glycol) (PEG) can further accelerate the reaction, acting as a phase-transfer catalyst. nih.govacs.orgorganic-chemistry.org Bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used to deprotonate the imidazole, facilitating its nucleophilic attack. tandfonline.comorganic-chemistry.org

| Ligand/Additive | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| 4,7-Dimethoxy-1,10-phenanthroline | CuI or (CuOTf)₂·PhH | Efficient for aryl iodides and bromides under mild conditions. | nih.govacs.orgorganic-chemistry.org |

| Poly(ethylene glycol) (PEG) | Copper catalyst systems | Accelerates reaction, acts as a phase-transfer catalyst. | nih.govacs.orgorganic-chemistry.org |

| 1-(4-hydroxy-3-methoxybenzylidene)thiosemicarbazide | CuCl₂·H₂O | Effective with more stable and economical Cu(II) catalysts. | tandfonline.com |

| N-Hydroxysuccinimide | CuI | Inexpensive ligand system, tolerates a variety of functional groups. | capes.gov.br |

| Salen-Cu(II) Complexes | Salen-Cu(II) | Inexpensive, air/moisture-stable catalysts, no inert gas protection needed. | scirp.org |

While copper catalysis is traditional, palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for N-arylation. researchgate.net These methods often offer greater functional group tolerance and higher selectivity under milder conditions. A significant advancement is the development of catalysts that can achieve N1-selective arylation of unsymmetrically substituted imidazoles. mit.edu Studies have shown that imidazoles can inhibit the formation of the active Pd(0)-ligand complex, a challenge that can be overcome by pre-activating the palladium source and ligand before introducing the imidazole substrate. mit.edu Catalytic systems often employ a palladium source like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand. mit.edu Another modern approach involves the direct C-H bond arylation of the imidazole ring with aryl chlorides, using an N-heterocyclic carbene (NHC)-palladium complex as the catalyst. organic-chemistry.org This strategy avoids the need for pre-halogenated imidazoles.

The benzaldehyde (B42025) moiety itself offers a reactive handle for various chemical transformations. The aldehyde group can be a site for further functionalization, which is a key consideration in multi-step syntheses. Established reactions of the aldehyde group include oxidation to a carboxylic acid, reduction to a benzyl (B1604629) alcohol, and various condensation reactions. researchgate.net For instance, benzaldehyde-functionalized molecules can react with hydrazines to form hydrazones or undergo reductive amination. researchgate.netmdpi.com Furthermore, modern techniques allow for the direct functionalization of the benzaldehyde aromatic ring. Palladium-catalyzed C-H functionalization, using transient directing groups, enables the introduction of various substituents at the ortho position of the benzaldehyde. nih.govacs.org This allows for late-stage diversification of the benzaldehyde scaffold.

Copper-Catalyzed N-Arylation Approaches.

Targeted Synthesis of 3-(1H-Imidazol-1-yl)benzaldehyde

The direct synthesis of this compound has been successfully achieved using a copper-catalyzed N-arylation approach. One documented method involves the reaction of 3-bromobenzaldehyde (B42254) with an excess of imidazole. prepchem.com In this specific procedure, copper powder serves as the catalyst, and the reaction is conducted by heating the mixture under reflux in water for several days. This method represents a practical application of the classical Ullmann condensation to create the target molecule. Following the reaction, purification via silica (B1680970) gel column chromatography is employed to isolate the final product. prepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzaldehyde | Imidazole | Copper powder | Water | Reflux, 3 days, Nitrogen atmosphere | 54% | prepchem.com |

Detailed Reaction Mechanisms and Proposed Intermediates

The primary and most cited method for synthesizing this compound is a variation of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction involves the coupling of an aryl halide with an N-H containing compound, in this case, imidazole.

A typical procedure involves reacting 3-bromobenzaldehyde with an excess of imidazole in the presence of a copper catalyst. prepchem.com The reaction mechanism, while not fully elucidated for every specific case, is generally understood to proceed through several key steps. Most researchers concur that Cu(I) is the active catalytic species, which can be generated in situ from Cu(0) or Cu(II) precursors. researchgate.net

The proposed mechanism can be summarized as follows:

Formation of the Active Catalyst: If starting with copper powder (Cu(0)), it is oxidized in the reaction mixture to form a Cu(I) species.

Nucleophile-Catalyst Complexation: The imidazole, acting as a nucleophile, coordinates with the Cu(I) center. In the presence of a base (or excess imidazole acting as a base), the imidazole is deprotonated to form an imidazolide (B1226674) anion, which then forms a copper imidazolide complex (Cu-Im).

Oxidative Addition: The aryl halide (3-bromobenzaldehyde) undergoes oxidative addition to the copper(I) complex. This step has been a subject of debate, with some proposing a Cu(I)/Cu(III) cycle. However, given the rarity of Cu(III) intermediates, alternative pathways like a σ-bond metathesis or a nucleophilic aromatic substitution enabled by π-complexation of the aryl halide to the copper complex are also considered. researchgate.netwikipedia.org

Reductive Elimination: The final step involves the reductive elimination from the copper intermediate, forming the C-N bond between the benzaldehyde ring and the imidazole ring. This step regenerates a Cu(I) species, allowing the catalytic cycle to continue.

The proposed intermediates in this catalytic cycle are the copper(I)-imidazolide complex and a higher-valent organocopper species that includes the aryl group from the benzaldehyde derivative.

Challenges and Strategies for Regioselective Synthesis at the meta-Position

Achieving regioselectivity is a paramount challenge in the functionalization of aromatic rings. The directing effects of substituents on the benzene (B151609) ring typically favor substitution at the ortho and para positions. The aldehyde group (-CHO) is a deactivating, meta-directing group for electrophilic aromatic substitution. However, for nucleophilic aromatic substitution, as seen in the Ullmann reaction, the electronics are different, and direct C-H activation for N-arylation often leads to a mixture of ortho, meta, and para isomers, which can be difficult to separate. globalresearchonline.net

The primary strategy to overcome this challenge and ensure exclusive synthesis of the meta-isomer, this compound, is to employ a starting material where the regiochemistry is already fixed. The use of 3-bromobenzaldehyde is the most effective and widely reported strategy. prepchem.com In this approach, the bromine atom at the meta-position serves as a leaving group in the copper-catalyzed C-N cross-coupling reaction. This pre-functionalization circumvents the issue of regioselectivity entirely, as the imidazole can only substitute at the position formerly occupied by the bromine atom.

Key Challenges and Strategic Solutions:

| Challenge | Strategy |

| Poor regioselectivity in direct C-H arylation | Use of a pre-functionalized substrate, such as 3-bromobenzaldehyde, to direct the substitution to the meta-position. |

| Potential for side-reactions | Optimization of reaction conditions (catalyst, solvent, temperature, and base) to favor the desired C-N coupling over other pathways like hydrodehalogenation or homocoupling. |

| Harsh reaction conditions of classical Ullmann reactions | Introduction of ligands (e.g., diamines, amino alcohols) to stabilize the copper catalyst, allowing for lower reaction temperatures and improved yields. researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of imidazoles, including N-aryl imidazoles. These advanced techniques aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-Assisted Synthesis in Imidazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant reductions in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. lew.rounito.it In imidazole synthesis, microwave irradiation can efficiently promote the necessary bond formations. globalresearchonline.netnih.gov For the synthesis of N-aryl imidazoles, microwave heating can accelerate the copper- or palladium-catalyzed coupling reactions. The rapid, uniform heating provided by microwaves can overcome the activation energy barriers more efficiently than conventional heating, leading to faster product formation. lew.roresearchgate.net For instance, multicomponent reactions to form highly substituted imidazoles have been successfully carried out under microwave irradiation, demonstrating the utility of this technology in generating imidazole libraries rapidly. nih.gov

Solvent-Free and Aqueous Medium Reactions

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. To this end, performing reactions in aqueous media or under solvent-free conditions is highly desirable.

The synthesis of this compound has been successfully demonstrated in water, which serves as a non-toxic, inexpensive, and environmentally benign solvent. prepchem.com The Ullmann-type N-arylation of imidazoles can be compatible with aqueous conditions, sometimes facilitated by ligands or phase-transfer catalysts. researchgate.netconnectjournals.com

Solvent-free, or solid-state, reactions are another green alternative. asianpubs.org In this approach, reactants are mixed together, sometimes with a solid support like silica gel, and heated. globalresearchonline.net This method eliminates the need for a solvent entirely, simplifying work-up procedures and reducing waste. One-pot syntheses of various imidazole derivatives have been efficiently conducted under solvent-free conditions, showcasing the potential of this technique for greener chemical production. asianpubs.org

Photocatalytic and Electrocatalytic Methods for C-N Bond Formation

In recent years, photocatalysis and electrocatalysis have been explored as innovative methods for forging C-N bonds under mild, ambient conditions.

Photocatalytic methods utilize visible light to drive chemical reactions, often employing a photocatalyst that can absorb light and initiate the desired transformation. Transition-metal-free protocols have been developed for the functionalization of related heterocyclic systems, promoted by visible light. rsc.orgnih.gov These methods can proceed at room temperature, offering a high degree of functional group tolerance and avoiding the need for high-temperature conditions typical of traditional cross-coupling reactions.

Electrocatalytic methods use electrical current to drive oxidation and reduction reactions, providing a powerful and highly tunable tool for synthesis. mdpi.com Efficient electrochemical oxidative tandem cyclizations have been developed for the synthesis of substituted imidazoles without the need for external metal catalysts or chemical oxidants. acs.orgnih.gov By controlling the applied voltage, high selectivity can be achieved, and the use of electrons as the primary reagent makes this a fundamentally green and sustainable approach to chemical synthesis. acs.org

Purification and Isolation Techniques for this compound

Following the synthesis, the crude reaction mixture must be purified to isolate this compound in high purity. The standard procedure involves a combination of extraction and chromatographic or crystallization techniques.

Work-up and Extraction: The reaction is typically quenched, often by adding aqueous ammonia (B1221849) to complex with the copper catalyst, followed by extraction of the product into an organic solvent like chloroform (B151607) or dichloromethane. prepchem.com The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to yield the crude product. orgsyn.org

Column Chromatography: The most frequently reported method for purifying this compound is silica gel column chromatography. prepchem.com A solvent system, or eluent, of appropriate polarity is used to separate the desired product from unreacted starting materials and byproducts. A common eluent for this compound is a mixture of methylene (B1212753) chloride and methanol (B129727). prepchem.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Recrystallization: For further purification, recrystallization can be employed. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., methanol, ethanol (B145695), or benzene/petroleum ether) and allowed to cool slowly. asianpubs.orgmdpi.comgoogle.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

The final isolated product is typically a pale yellow crystal, and its identity and purity are confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. prepchem.commdpi.com

Table of Purification Parameters

| Technique | Stationary Phase / Solvent | Purpose |

| Liquid-Liquid Extraction | Chloroform / Dichloromethane | Initial separation of the organic product from the aqueous phase and inorganic salts. prepchem.comorgsyn.org |

| Column Chromatography | Silica Gel | Separation of the target compound from starting materials and byproducts based on polarity. prepchem.com |

| Recrystallization | Methanol / Ethanol | Final purification to obtain a highly pure, crystalline solid. asianpubs.orgmdpi.com |

Column Chromatography Methodologies

Column chromatography is a primary method for purifying this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Detailed Research Findings:

For the purification of this compound, silica gel is the standard stationary phase due to its polarity and effectiveness in separating heterocyclic compounds. The mobile phase, or eluent, typically consists of a solvent mixture, allowing for fine-tuning of polarity to achieve optimal separation.

A documented method for the purification of the title compound involves its extraction into chloroform after the initial reaction. This extract is then subjected to silica gel column chromatography. prepchem.com The elution is performed using a mixture of methylene chloride and methanol. This solvent system effectively separates the desired aldehyde from other components of the reaction mixture, yielding it as a pale yellow crystal. prepchem.com

While the specific ratio of methylene chloride to methanol can be optimized for best results, the use of a chlorinated solvent mixed with an alcohol is a common strategy for eluting polar aromatic compounds from silica gel. The less polar methylene chloride moves non-polar impurities, while the more polar methanol helps to elute the more polar imidazole-containing product. For similar imidazole derivatives, other solvent systems such as ethyl acetate (B1210297)/hexane and petroleum ether/ethyl acetate have also been successfully employed, demonstrating the versatility of this chromatographic method. clockss.orgnih.gov

Table 1: Column Chromatography Parameters for Imidazole Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| This compound | Silica Gel | Methylene Chloride / Methanol | prepchem.com |

| 2-(substituted-phenylethynyl)-1-tertbutoxycarbonylbenzimidazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | nih.gov |

| 4-Bromo-5-(1-hydroxyethyl)-1-methyl-2-methylthioimidazole | Silica Gel | Ethyl Acetate / Hexane | clockss.org |

| (E)-Ethyl 3-(1-butyl-1H-imidazol-5-yl)acrylate | Silica Gel | Ethyl Acetate / Methanol | rsc.org |

Recrystallization Strategies for Enhanced Purity

Recrystallization is a purification technique used to remove minor impurities from a solid compound, often employed as a final step after initial purification by column chromatography. The principle relies on the differences in solubility of the compound and the impurities in a chosen solvent at different temperatures.

Detailed Research Findings:

While specific literature detailing the recrystallization of this compound is limited, the purification of analogous compounds provides insight into effective strategies. For instance, various 2-(phenylethynyl)-1-tertbutoxycarbonylbenzimidazole derivatives are purified first by column chromatography and then by recrystallization from diethyl ether (Et₂O) to afford the final product as a solid. nih.gov This suggests that a moderately polar solvent like diethyl ether can be effective for crystallizing imidazole-containing compounds.

In another example, a substituted nitroimidazole derivative was purified by recrystallization from isopropyl alcohol, resulting in colorless needles. researchgate.net This indicates that alcohols are also suitable solvents for the recrystallization of this class of compounds.

For this compound, which is obtained as a solid after chromatography, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Based on the purification of related structures, solvents such as diethyl ether, isopropyl alcohol, or ethanol could be investigated to enhance the purity of the final product. The process would involve dissolving the compound in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving soluble impurities behind in the mother liquor.

Spectroscopic and Computational Characterization of 3 1h Imidazol 1 Yl Benzaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the cornerstone of the analytical toolkit for characterizing these compounds. mdpi.comnih.govpressbooks.pub Each technique offers unique insights into the molecular structure, and when used in concert, they provide a comprehensive and unambiguous characterization.

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. mdpi.comnih.govpressbooks.pub By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their proximity, and their bonding relationships.

Proton NMR (¹H NMR) provides information on the number and electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the type of proton, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent protons.

For 3-(1H-imidazol-1-yl)benzaldehyde, the aldehyde proton typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org The protons of the benzaldehyde (B42025) ring and the imidazole (B134444) ring resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the rings. For instance, in a derivative, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, the trans vinylic hydrogens H6 and H7 were identified as doublets with J-values of 15.61 Hz and 16.76 Hz, respectively, confirming the trans alkene geometry. mdpi.com

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| This compound | -CHO | ~10.0 | s | - | rsc.org |

| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | H6 (vinylic) | 7.82 | d | 15.61 | mdpi.com |

| H7 (vinylic) | 7.48 | d | 16.76 |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. The carbonyl carbon of the aldehyde group in this compound is particularly characteristic, appearing at a significantly downfield position, typically around 192 ppm. docbrown.info The carbons of the aromatic rings appear in the range of approximately 110 to 150 ppm. rsc.orgdocbrown.info The specific chemical shifts can be influenced by the substituents on the rings. For example, in benzimidazole (B57391) derivatives, the chemical shifts of the C4 and C7 carbons can be used to estimate the tautomeric equilibrium in solution. nih.gov

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Benzaldehyde (for comparison) | C=O | 192.3 | docbrown.info |

| Aromatic C | 129.0 - 136.5 | ||

| A derivative, [1,1'-biphenyl]-4-carbaldehyde | C=O | 192.0 | rsc.org |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of these molecules. nih.govpressbooks.pub

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the same spin system. sdsu.eduyoutube.com This is particularly useful for tracing the connectivity of protons around the benzene (B151609) and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). columbia.eduepfl.ch This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the imidazole ring to the benzaldehyde moiety. For example, the correlation between the aldehyde proton and the carbons of the benzaldehyde ring can be observed in an HMBC spectrum.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. docbrown.infomasterorganicchemistry.com

For this compound, the most prominent and diagnostic absorption is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1740 cm⁻¹. masterorganicchemistry.com The exact position can be influenced by conjugation with the aromatic ring, often shifting it to a lower wavenumber (around 1705 cm⁻¹). pressbooks.publibretexts.org Other characteristic peaks include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H bond (two weak bands around 2750 and 2850 cm⁻¹). pressbooks.publibretexts.org The presence of the imidazole ring will also contribute to the spectrum, with C=N and C-N stretching vibrations. In a chalcone (B49325) derivative, a sharp carbonyl stretch was observed at 1663 cm⁻¹, indicative of an α,β-unsaturated carbonyl system. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1740 | masterorganicchemistry.com |

| Aromatic C-H | Stretch | 3000 - 3100 | docbrown.info |

| Aldehyde C-H | Stretch | ~2750 and ~2850 | pressbooks.publibretexts.org |

| α,β-unsaturated C=O (in a derivative) | Stretch | 1663 | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable clues about its structure. mdpi.comdocbrown.info

For this compound (C₁₀H₈N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (172.18 g/mol ). nih.govscbt.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For instance, the HRMS analysis of a chalcone derivative found a molecular ion at m/z 327.0697, which was very close to the calculated mass of 327.0700. mdpi.com The fragmentation pattern in the mass spectrum results from the breakdown of the molecular ion into smaller, charged fragments. The analysis of these fragments can help to confirm the presence of the benzaldehyde and imidazole moieties. Common fragmentation pathways for benzaldehyde itself involve the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29). docbrown.info

| Compound | Ion | m/z (Observed) | m/z (Calculated/Expected) | Technique | Reference |

|---|---|---|---|---|---|

| This compound | [M]⁺ | - | 172.18 | - | nih.govscbt.com |

| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | [M]⁺ | 327.0697 | 327.0700 | HRMS | mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org In molecules with conjugated π systems, such as those containing aromatic rings and double bonds, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption in the UV-visible range. libretexts.org

The electronic spectrum of these compounds typically displays absorptions corresponding to π → π* and n → π* transitions. youtube.com The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital, are generally strong. uzh.ch The n → π* transitions, resulting from the movement of an electron from a non-bonding orbital to a π anti-bonding orbital, are typically weaker. youtube.com The position and intensity of these absorption bands provide valuable information about the extent of conjugation and the electronic environment of the chromophores within the molecule. libretexts.orguzh.ch

For instance, the presence of an extended system of conjugated double bonds, as seen in derivatives of this compound, can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. This phenomenon is responsible for the color of many organic compounds. libretexts.org The specific wavelengths of maximum absorbance (λmax) are characteristic of the molecule's structure and can be influenced by the solvent and the presence of various substituents. stackexchange.comslideshare.net

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the electronic structure and properties of molecules. elixirpublishers.comtandfonline.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. elixirpublishers.comtandfonline.com DFT calculations can be employed to optimize the geometry of this compound and its derivatives, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. tandfonline.com

Furthermore, DFT is instrumental in calculating key electronic properties such as the energies of the HOMO and LUMO. elixirpublishers.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Visible spectroscopy. libretexts.orgelixirpublishers.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable. libretexts.org Computational methods like DFT can also be used to simulate and interpret vibrational spectra (FT-IR and FT-Raman), further confirming the molecular structure. elixirpublishers.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can generate a trajectory that describes the evolution of a system, providing a detailed view of its conformational landscape. For a molecule like this compound, MD simulations can reveal the preferred spatial arrangements of the imidazole and benzaldehyde rings and the energy barriers associated with their interconversion.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in the public domain, the principles can be inferred from studies on similar bi-aryl and N-aryl-heterocyclic systems. mdpi.comnih.govmpg.de These simulations are typically performed using force fields such as AMBER or CHARMM, in a simulated solvent environment to mimic solution-phase behavior. rsc.org

A hypothetical MD simulation of this compound would likely explore the potential energy surface as a function of the key dihedral angle. The results would indicate the most stable, low-energy conformations and the transition states between them. It is anticipated that the planar or near-planar conformations, where the two rings are coplanar, would be among the most stable due to the potential for extended π-conjugation. However, steric hindrance between the ortho-hydrogen of the benzaldehyde ring and the hydrogens of the imidazole ring could lead to a preference for a slightly twisted conformation.

The conformational landscape can be visualized through a potential energy surface plot or a histogram of the dihedral angle distribution over the course of the simulation. The data in the table below represents a hypothetical outcome of such a simulation, illustrating the relative energies of different conformations.

| Conformation | Dihedral Angle (Phenyl-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Twisted-Syn | ~30° | 0.0 | 60 |

| Planar-Syn | 0° | ~2.5 | 15 |

| Twisted-Anti | ~150° | 0.2 | 20 |

| Planar-Anti | 180° | ~3.0 | 5 |

This hypothetical data suggests that a twisted conformation is the most stable, with a rotational barrier of a few kcal/mol for the interconversion between different conformers. Such detailed conformational analysis is critical for understanding receptor-ligand interactions in biological systems and for the rational design of new derivatives with specific three-dimensional structures.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. umass.eduresearchgate.net These computational approaches can calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can be directly compared with experimental data to confirm the structure and purity of a synthesized compound.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with the B3LYP functional and a suitable basis set like 6-311++G(d,p). umass.eduresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton, the protons on the benzaldehyde ring, and the protons on the imidazole ring. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule. The tables below present hypothetical in silico predicted NMR data for this compound, based on typical values for similar structures found in the literature. libretexts.orgpressbooks.pub

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.9 - 10.1 | Singlet |

| Imidazole-H2 | 8.0 - 8.2 | Singlet |

| Benzaldehyde-H2 | 7.9 - 8.1 | Singlet |

| Benzaldehyde-H6 | 7.7 - 7.9 | Doublet |

| Benzaldehyde-H4 | 7.6 - 7.8 | Doublet |

| Benzaldehyde-H5 | 7.4 - 7.6 | Triplet |

| Imidazole-H5 | 7.2 - 7.4 | Singlet |

| Imidazole-H4 | 7.0 - 7.2 | Singlet |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde-C=O | 190 - 192 |

| Benzaldehyde-C3 | 138 - 140 |

| Imidazole-C2 | 135 - 137 |

| Benzaldehyde-C1 | 134 - 136 |

| Benzaldehyde-C5 | 130 - 132 |

| Imidazole-C4 | 129 - 131 |

| Benzaldehyde-C6 | 125 - 127 |

| Benzaldehyde-C2 | 122 - 124 |

| Benzaldehyde-C4 | 120 - 122 |

| Imidazole-C5 | 118 - 120 |

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra can be calculated using DFT methods, which provide the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental results. nih.govresearchgate.net The predicted IR spectrum for this compound would exhibit characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic rings, and various vibrations associated with the imidazole and phenyl rings. libretexts.orglibretexts.org

The following table provides a hypothetical list of key predicted IR vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2750 | Weak |

| C=O Stretch (Aldehyde) | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Imidazole Ring Stretch | 1550 - 1480 | Medium |

| In-plane C-H Bend | 1300 - 1000 | Medium |

| Out-of-plane C-H Bend | 900 - 675 | Strong |

The in silico prediction of spectroscopic parameters serves as a powerful complementary tool to experimental analysis, aiding in the structural elucidation and characterization of this compound and its derivatives. The close agreement between predicted and experimental spectra can provide a high level of confidence in the assigned structure.

Chemical Reactivity and Derivatization of 3 1h Imidazol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. This reactivity is central to many of the derivatization strategies employed for this compound.

Nucleophilic addition is a cornerstone of aldehyde chemistry. The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then typically undergoes protonation to yield the final product.

The reaction of 3-(1H-imidazol-1-yl)benzaldehyde with primary amines, hydroxylamine (B1172632), or hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are generally acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism, culminating in the formation of a carbon-nitrogen double bond (C=N). wikipedia.orgorganic-chemistry.org

Imines: Condensation with various primary amines (R-NH₂) converts the aldehyde into the corresponding N-substituted imine. These reactions are foundational in the synthesis of various heterocyclic systems and ligands for coordination chemistry. organic-chemistry.orgnih.govredalyc.org

Oximes: Reaction with hydroxylamine (NH₂OH) yields this compound oxime. researchgate.netwikipedia.org This transformation is typically achieved by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgprepchem.com The resulting oximes exist as (E) and (Z) isomers. wikipedia.org

Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazones. wikipedia.orgorganic-chemistry.orgresearchgate.net These compounds are valuable intermediates in organic synthesis, notably in the Wolff-Kishner reduction and the synthesis of pyrazoles. wikipedia.org

The synthesis of these C=N containing compounds is a critical step in creating molecules with potential biological activities. researchgate.netnih.govnih.gov

Table 1: Synthesis of Imines, Oximes, and Hydrazones from this compound

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine | Acid or base catalysis, often in an alcohol solvent or under microwave irradiation. organic-chemistry.orgnih.gov |

| Hydroxylamine (NH₂OH·HCl) | Oxime | Base (e.g., NaOH) in an aqueous/alcohol mixture. researchgate.netprepchem.com |

| Hydrazine (R-NHNH₂) | Hydrazone | Acid catalysis (e.g., citric acid) or base promotion, often in an alcohol solvent. organic-chemistry.orgnih.gov |

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (3-(1H-imidazol-1-yl)phenyl)methanol. This transformation is a fundamental process in organic synthesis.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695), and is chemoselective for aldehydes and ketones. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-(1H-imidazol-1-yl)phenyl)methanol |

The conversion of the aldehyde to an alkene (olefin) can be efficiently achieved through the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. These methods are cornerstones of modern organic synthesis for forming carbon-carbon double bonds with high stereochemical control.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), typically generated by treating a triphenylphosphonium salt with a strong base. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. organic-chemistry.orgstackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgalfa-chemistry.com This reaction typically employs a phosphonate ester which is deprotonated with a base (like NaH) to form the reactive carbanion. alfa-chemistry.comslideshare.net A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. wikipedia.org The HWE reaction predominantly yields the (E)-alkene. wikipedia.orgresearchgate.net This method is widely used in the synthesis of natural products. conicet.gov.ar

Table 3: Olefination Reactions of this compound

| Reaction Name | Key Reagent | Typical Product Stereochemistry |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Dependent on ylide stability (Unstabilized -> Z-alkene) organic-chemistry.orglibretexts.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Predominantly E-alkene wikipedia.orgresearchgate.net |

The aldehyde group of this compound can be oxidized to a carboxylic acid group, forming 3-(1H-imidazol-1-yl)benzoic acid. This transformation is a key step in accessing another important class of derivatives.

A variety of oxidizing agents can accomplish this conversion. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). researchgate.net Milder and more selective methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a hydrogen phosphate, are also highly effective and tolerate a wide range of other functional groups. organic-chemistry.org The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. organic-chemistry.orgnih.govmdpi.com

Condensation reactions involving the aldehyde group are powerful tools for C-C bond formation. In these reactions, this compound acts as the electrophilic partner, reacting with a nucleophilic enol or enolate ion.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens, like this compound) and an enolizable ketone or aldehyde. mdpi.comgordon.eduwikipedia.org The reaction proceeds via an aldol (B89426) addition followed by a rapid dehydration to yield an α,β-unsaturated carbonyl compound, often a chalcone (B49325) derivative. mdpi.comresearchgate.net For instance, reacting this compound with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) in methanol yields the corresponding chalcone. mdpi.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base such as imidazole (B134444) or piperidine. acs.orgnih.govnih.govresearchgate.net The reaction is highly efficient for producing electron-deficient alkenes. rsc.org The use of imidazole itself as a catalyst highlights its dual role as both a structural component and a potential catalytic species in certain transformations. researchgate.net

Benzoin (B196080) Condensation: While a classic reaction for aromatic aldehydes, the benzoin condensation involves the dimerization of two aldehyde molecules, catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene, to form an α-hydroxy ketone. wikipedia.org

These condensation reactions are pivotal in building molecular complexity and synthesizing various heterocyclic and polyfunctional compounds from this compound. researchgate.netnih.gov

Table 4: Common Condensation Reactions

| Reaction Name | Nucleophilic Partner | Catalyst | Typical Product |

| Claisen-Schmidt | Enolizable Ketone/Aldehyde | Strong Base (e.g., NaOH) | α,β-Unsaturated Carbonyl (Chalcone) |

| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Imidazole) | Electron-deficient Alkene |

Condensation Reactions.

Reactions Involving the Imidazole Nitrogen

The imidazole ring in this compound contains a nucleophilic nitrogen atom (N-3), which is a key site for various chemical transformations, including alkylation, acylation, and coordination with metal ions.

The unshared pair of electrons on the N-3 nitrogen of the imidazole ring allows for N-alkylation and N-acylation reactions. N-alkylation is typically achieved by treating the imidazole derivative with an alkyl halide in the presence of a base. google.com The base deprotonates the N-H of an imidazole precursor, or in the case of this compound, the reaction would lead to a quaternary imidazolium (B1220033) salt. The synthesis of 1,3-disubstituted imidazolium salts is a well-known process. uci.edu For instance, reacting this compound with an alkyl halide like methyl iodide would result in the formation of 1-(3-formylphenyl)-3-methyl-1H-imidazol-3-ium iodide.

N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction would also lead to the formation of an imidazolium salt, specifically an N-acylimidazolium salt. These salts are often highly reactive and can be used as acyl transfer agents.

The imidazole moiety is a well-known and versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its sp2-hybridized nitrogen atom (N-3). nih.gov The compound this compound can act as a monodentate ligand, coordinating to a metal center through this nitrogen.

Furthermore, the aldehyde group can be readily converted into other coordinating groups, such as a Schiff base, to create multidentate ligands. For example, condensation of this compound with a primary amine (R-NH2) would yield a Schiff base ligand of the type 3-(1H-imidazol-1-yl)-N-(R)benzenemethanimine. These Schiff base ligands can then coordinate to metal ions through both the imine nitrogen and the imidazole nitrogen, acting as bidentate ligands. The synthesis of metal complexes with Schiff bases derived from other substituted benzaldehydes is a common strategy for creating novel coordination compounds. yu.edu.jojmchemsci.com The formation of coordination polymers with related di-imidazole ligands has also been reported. researchgate.net

Table 3: Potential Metal Complexes with Ligands Derived from this compound

| Metal Ion | Ligand Type | Potential Complex Structure |

| Zn(II) | Monodentate (as is) | [Zn(this compound)4]Cl2 |

| Cu(II) | Bidentate (Schiff base) | [Cu(Schiff base)2]Cl2 |

| Cr(III) | Bidentate (Schiff base) | [Cr(Schiff base)2Cl2]Cl |

| Mn(II) | Bidentate (Schiff base) | [Mn(Schiff base)2Cl2] |

This table represents hypothetical coordination complexes.

Reactions Involving the Phenyl Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, although the reactivity and orientation of substitution are influenced by the two existing substituents.

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org

In this compound, the phenyl ring is substituted with an aldehyde group (-CHO) at the 1-position and an imidazol-1-yl group at the 3-position. The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. uci.edu The imidazol-1-yl group has a more complex influence. The nitrogen atom attached to the ring can donate its lone pair of electrons via resonance, which would be an activating, ortho-para directing effect. However, the imidazole ring itself is electron-withdrawing, and under acidic conditions often used for electrophilic aromatic substitution, the N-3 nitrogen of the imidazole ring will be protonated, making the entire imidazolium group strongly deactivating and meta-directing.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. ed.ac.uknih.gov The aldehyde functionality of this compound makes it an ideal carbonyl component for numerous MCRs.

The imidazole ring can act as an internal base or organocatalyst in certain MCRs, facilitating key steps of the reaction cascade. rsc.org For instance, the aldehyde can readily participate in imine-initiated MCRs like the Ugi, Strecker, or Mannich reactions. nih.gov In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. Here, this compound would provide the aldehyde scaffold.

Recent studies have highlighted one-pot, three-component reactions that combine substituted benzaldehydes, diamines, and other building blocks to synthesize complex heterocyclic systems. beilstein-journals.org For example, a reaction between a substituted benzaldehyde (B42025), 1,2-diaminobenzene, and a terminal alkyne can be catalyzed by copper to produce benzimidazole-triazole hybrids. beilstein-journals.org This demonstrates the potential of this compound to serve as a key starting material in diversity-oriented synthesis.

The following table outlines the components of a hypothetical Ugi reaction utilizing this compound.

Table 2: Hypothetical Ugi Four-Component Reaction

| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | General Product Structure |

|---|

Advanced Applications and Research Directions of 3 1h Imidazol 1 Yl Benzaldehyde Derivatives

Medicinal Chemistry and Drug Discovery

The imidazole (B134444) ring is a crucial component in many biologically active compounds and approved drugs. longdom.org Its presence in the 3-(1H-imidazol-1-yl)benzaldehyde structure provides a key building block for the synthesis of novel therapeutic agents. The inherent biological activities of imidazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, make this class of compounds a fertile ground for drug discovery. researchgate.netresearchgate.net

Design and Synthesis of Novel Pharmacophores

The this compound molecule serves as a versatile starting material for the creation of new pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. nih.gov Organic chemists utilize the aldehyde functional group for a variety of chemical transformations, including condensation reactions to form Schiff bases and chalcones. mdpi.com For instance, the Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with acetophenone (B1666503) derivatives yields imidazole-containing chalcones, which are being investigated for their antifungal properties. mdpi.com

Furthermore, the imidazole ring itself can be modified, or the entire benzaldehyde (B42025) moiety can be incorporated into larger, more complex molecular architectures. Researchers have successfully synthesized novel imidazole derivatives by reacting 5-((1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine with various aromatic aldehydes, leading to new Schiff's base derivatives with potential antibacterial applications. academiaone.org Another approach involves the "click" synthesis of imidazole-1,2,3-triazole hybrids, which have shown promise as anticancer agents. nih.govmdpi.com The synthesis of these complex molecules often involves multi-step reactions and purification techniques like column chromatography. mdpi.com

Exploration of Biological Activities (e.g., antimicrobial, antifungal, anti-inflammatory, anticancer)

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for therapeutic development.

Antimicrobial and Antifungal Activity: Imidazole-based compounds have a well-established history as antifungal agents. mdpi.com Their mechanism often involves the inhibition of enzymes crucial for the synthesis of the fungal cell wall, such as lanosterol (B1674476) 14α-demethylase. mdpi.com Novel imidazole derivatives have shown activity against various fungal strains, including Aspergillus fumigatus and Candida albicans. mdpi.comnih.gov Additionally, certain benzaldehyde derivatives have exhibited antimicrobial properties against both bacterial and fungal pathogens, with minimum inhibitory concentration (MIC) values in the millimolar range. researchgate.net The combination of the imidazole and benzaldehyde moieties can lead to compounds with enhanced antimicrobial potential. nih.gov

Anti-inflammatory Activity: Several imidazole derivatives have been reported to possess anti-inflammatory properties. researchgate.netresearchgate.net The search for new anti-inflammatory agents with improved efficacy and fewer side effects is an ongoing area of research.

Anticancer Activity: A significant area of investigation for this compound derivatives is in oncology. nih.govresearchgate.net Numerous studies have reported the synthesis of imidazole-based compounds with potent anticancer activity against various cancer cell lines, including those of the lung, cervix, and breast. frontiersin.org For example, a series of benzyloxybenzaldehyde derivatives showed significant activity against the HL-60 cell line. nih.gov Some of these compounds have been found to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govmdpi.com The anticancer potential of these derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression. mdpi.com

| Derivative Class | Biological Activity | Key Findings | References |

|---|---|---|---|

| Imidazole-containing chalcones | Antifungal | Effective against Aspergillus fumigatus by potentially inhibiting enzymes involved in fungal cell wall biosynthesis. | mdpi.com |

| Schiff's base derivatives | Antimicrobial | Showed inhibitory effects against bacterial strains like S. aureus and E. coli. | academiaone.org |

| Imidazole-1,2,3-triazole hybrids | Anticancer | Demonstrated significant activity against various cancer cell lines (Caco-2, HCT-116, HeLa, and MCF-7). | nih.gov |

| Benzyloxybenzaldehyde derivatives | Anticancer | Exhibited significant activity against the HL-60 cell line, inducing apoptosis and cell cycle arrest. | nih.gov |

| Indolylbenzo[d]imidazoles | Antimicrobial | High activity against C. albicans and moderate to high activity against various bacterial strains. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. By systematically modifying the chemical structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features that contribute to their potency and selectivity.

For instance, in the development of anti-inflammatory and antinociceptive agents, studies have shown that substitutions on the phenyl ring of imidazole derivatives play a significant role in their biological activity. researchgate.net Electron-donating groups and increased hydrophilicity were found to enhance activity. researchgate.net Similarly, for anticancer agents, the position and nature of substituents on the benzaldehyde ring can dramatically influence cytotoxicity. In a series of benzyloxybenzaldehyde derivatives, a methoxy (B1213986) group at a specific position was found to be the most potent. nih.gov

SAR studies also guide the design of more effective enzyme inhibitors. For inhibitors of aldehyde dehydrogenase (ALDH), the central sulfonyl group substituted with a benzimidazole (B57391) and a benzene (B151609) ring were identified as essential elements for activity. acs.org These insights allow for the rational design of new derivatives with improved pharmacological profiles.

Enzyme Inhibition Studies (e.g., PDE, lanosterol 14α-demethylase, acetylcholinesterase)

A key mechanism through which this compound derivatives exert their therapeutic effects is by inhibiting specific enzymes.

Lanosterol 14α-demethylase: As mentioned earlier, this enzyme is a primary target for antifungal drugs. Imidazole-containing compounds interfere with ergosterol (B1671047) biosynthesis by inhibiting this enzyme, thereby disrupting the fungal cell membrane. mdpi.com

Aldehyde Dehydrogenases (ALDHs): Certain benzimidazole derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer cell resistance to chemotherapy. acs.orgnih.gov Selective inhibition of ALDH3A1 can enhance the efficacy of anticancer drugs like mafosfamide. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Benzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are key targets in the management of Alzheimer's disease. mdpi.com

Kinases: A series of novel benzimidazole-benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors, showing activity against enzymes like EGFR, HER2, and CDK2, which are crucial in cancer cell signaling pathways. mdpi.com

| Enzyme Target | Therapeutic Area | Derivative Class | Key Findings | References |

|---|---|---|---|---|

| Lanosterol 14α-demethylase | Antifungal | Imidazole-containing chalcones | Inhibition disrupts fungal cell membrane integrity. | mdpi.com |

| Aldehyde Dehydrogenase 3A1 (ALDH3A1) | Anticancer | Benzimidazole analogues | Selective inhibition increases sensitivity of cancer cells to chemotherapy. | acs.orgnih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Benzimidazole derivatives | Inhibition of these enzymes is a therapeutic strategy for Alzheimer's. | mdpi.com |

| EGFR, HER2, CDK2 | Anticancer | Benzimidazole-benzylidenebenzohydrazide hybrids | Potent inhibition of multiple kinases involved in cancer progression. | mdpi.com |

In Silico Drug Design and Molecular Docking Studies

Computational methods, such as in silico drug design and molecular docking, are increasingly used to accelerate the drug discovery process. These techniques allow researchers to predict how a molecule will interact with a biological target, such as an enzyme or receptor, at the atomic level.

Molecular docking studies have been employed to understand the binding interactions of this compound derivatives with their target enzymes. mdpi.comphyschemres.org For example, docking studies of benzimidazole derivatives into the active site of acetylcholinesterase have helped to elucidate the binding modes of these inhibitors. mdpi.com Similarly, molecular docking has been used to investigate the binding of imidazole-triazole hybrids to glycogen (B147801) synthase kinase-3β (GSK-3β), a target in cancer therapy. nih.gov These computational studies provide valuable insights that can guide the design of more potent and selective inhibitors.

Materials Science Applications